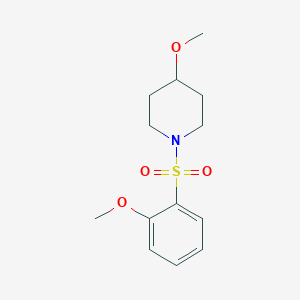![molecular formula C16H16N2OS B6583282 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1251576-14-3](/img/structure/B6583282.png)
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide (TMI) is a small molecule that has been studied extensively in laboratory experiments due to its potential applications in scientific research. TMI is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. TMI has been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientists.
科学研究应用
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has been studied extensively in laboratory experiments due to its potential applications in scientific research. It has been used to study the role of COX-2 in various biological processes, such as inflammation, cancer, and cardiovascular diseases. 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has also been used to study the effects of COX-2 inhibition on cell proliferation and apoptosis. Furthermore, 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has been used to study the effects of COX-2 inhibition on the production of prostaglandins and other eicosanoids.
作用机制
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide is a potent inhibitor of COX-2, which is an enzyme involved in the production of prostaglandins. 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide binds to the active site of COX-2, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This, in turn, leads to a decrease in the production of prostaglandins.
Biochemical and Physiological Effects
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to a decrease in inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has been shown to have an anti-diabetic effect and to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and handle in the laboratory. Furthermore, it is a potent inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various biological processes. However, 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide also has some limitations. For example, it has a short half-life, which makes it difficult to study long-term effects.
未来方向
There are several potential future directions for research on 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide. One potential direction is to further investigate the effects of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide on cancer cells. Another potential direction is to study the effects of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide on other diseases, such as diabetes and cardiovascular disease. Furthermore, it would be interesting to investigate the effects of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide on other enzymes, such as cyclooxygenase-1 (COX-1). Finally, it would be interesting to investigate the effects of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide on the production of other eicosanoids, such as leukotrienes and thromboxanes.
合成方法
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide is a multi-step process that begins with the synthesis of the parent compound, 1-methyl-1H-indol-3-yl acetamide. This compound can be synthesized from the reaction of 1-methyl-1H-indol-3-yl chloride with acetic anhydride in the presence of potassium carbonate. The next step is to synthesize the thiophene derivative, 3-methyl-1H-indol-3-yl thiophene-3-yl acetamide, which can be synthesized from the reaction of 3-methyl-1H-indol-3-yl chloride with thiophene-3-yl acetyl chloride in the presence of triethylamine. Finally, the 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide can be synthesized from the reaction of 3-methyl-1H-indol-3-yl thiophene-3-yl acetamide with acetic anhydride in the presence of potassium carbonate.
属性
IUPAC Name |
2-(1-methylindol-3-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18-10-13(14-4-2-3-5-15(14)18)8-16(19)17-9-12-6-7-20-11-12/h2-7,10-11H,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMHKHDPCQTMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(thiophen-3-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6583200.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6583205.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6583207.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6583212.png)
![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6583217.png)
![4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine](/img/structure/B6583220.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6583234.png)
![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)
![N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6583256.png)
![N-[(oxan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B6583263.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B6583266.png)
![3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6583280.png)
![1-(2,3-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6583294.png)